molecular formula C13H9F3N2O2S B2703096 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide CAS No. 2375274-30-7

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B2703096
CAS No.: 2375274-30-7
M. Wt: 314.28
InChI Key: IRDBGKQJWQCYLC-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a benzothiadiazole core with two oxygen atoms attached to the sulfur atom, forming a dioxide. Benzothiadiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfuryl chloride or sulfur dioxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Phenyl Substitution: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzothiadiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the benzothiadiazole core.

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The benzothiadiazole core can participate in various binding interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazole: Lacks the phenyl and trifluoromethyl groups, but shares the benzothiadiazole core.

    1-Phenyl-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Similar structure but without the trifluoromethyl group.

    5-(Trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Similar structure but without the phenyl group.

Uniqueness

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-6-7-12-11(8-9)17-21(19,20)18(12)10-4-2-1-3-5-10/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBGKQJWQCYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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